trans-Carboxy Glimepiride-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

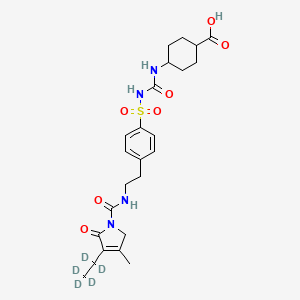

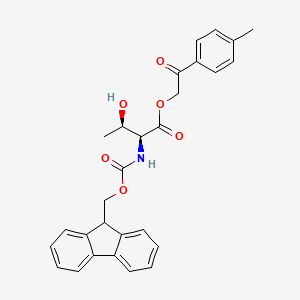

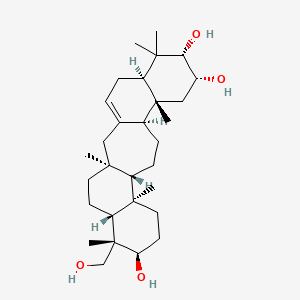

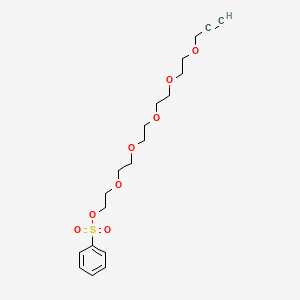

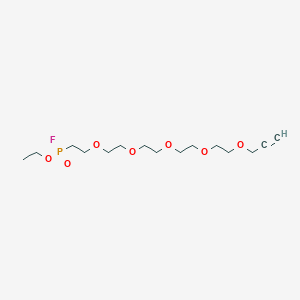

“trans-Carboxy Glimepiride-d5” is an active labelled metabolite of Glimepiride . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “trans-Carboxy Glimepiride-d5” is C24H27D5N4O7S . The molecular weight is 525.63 .Chemical Reactions Analysis

While specific chemical reactions involving “trans-Carboxy Glimepiride-d5” are not available, it’s known that Glimepiride, the parent compound, undergoes a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .Scientific Research Applications

Transdermal Drug Delivery Systems

Transdermal patches of glimepiride, including those formulated with nano-vesicles and ethosomal formulations, have been developed to prolong drug release, reduce administration frequency, and mitigate side effects associated with oral delivery. These studies have shown promising results in terms of controlled drug release, enhanced permeation, and reduced first-pass metabolism (Kumari, 2020; Ahmed et al., 2016).

Pharmacokinetic Studies

Liquid chromatography and mass spectrometry methods have been employed to simultaneously determine glimepiride and its metabolites in human plasma, facilitating the understanding of its metabolic pathways and aiding in the optimization of dosing regimens (Noh et al., 2011).

Enhancement of Bioavailability

Formulations such as nanostructured lipid carriers and micelles have been developed to enhance the solubility and permeation of glimepiride through biological membranes, aiming at improving its bioavailability and therapeutic efficacy (Basahih et al., 2020).

Controlled Release Formulations

Studies have also focused on the development of chitosan films, self-nanoemulsifying drug delivery systems (SNEDDS), and composite beads for controlled release of glimepiride, aiming to maintain steady therapeutic levels over extended periods, thus enhancing patient compliance and treatment effectiveness (Ammar et al., 2008; Shah et al., 2013; Bera et al., 2018).

Drug Synthesis and Characterization

Research on the synthesis of glimepiride and its isomers provides insight into more efficient and safer production methods, which is crucial for developing high-quality pharmaceuticals (Tanwar et al., 2017; Patil et al., 2009).

Mechanism of Action

Target of Action

The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .

Mode of Action

trans-Carboxy Glimepiride-d5, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .

Biochemical Pathways

The action of trans-Carboxy Glimepiride-d5 primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .

Result of Action

The primary result of the action of trans-Carboxy Glimepiride-d5 is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .

Action Environment

The action, efficacy, and stability of trans-Carboxy Glimepiride-d5 can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of trans-Carboxy Glimepiride-d5. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy

Safety and Hazards

Future Directions

While specific future directions for “trans-Carboxy Glimepiride-d5” are not available, research in controlled drug delivery systems, including those involving Glimepiride, is ongoing . This could potentially lead to advancements in the delivery and efficacy of drugs like “trans-Carboxy Glimepiride-d5”.

properties

IUPAC Name |

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Carboxy Glimepiride-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)